2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)-
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Overview
Description
2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidinedione core and an isoindolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione: This compound has a similar structure but includes a nitro group, which can alter its chemical and biological properties.
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione: This compound includes a hydroxy group, which can affect its reactivity and interactions with biological targets.
Uniqueness
The uniqueness of 2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (S)- lies in its specific structural features and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
107657-57-8 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(3S)-3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)/t10-/m0/s1 |
InChI Key |
WENKGSGGXGQHSH-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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